Hexafluoroglutaric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoroglutaric acid can be synthesized through the fluorination of glutaric acid. The process involves the substitution of hydrogen atoms in glutaric acid with fluorine atoms. This can be achieved using fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced through a similar fluorination process, but on a larger scale. The reaction is typically carried out in a fluorination reactor where glutaric acid is exposed to fluorine gas at elevated temperatures and pressures. The resulting product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Hexafluoroglutaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: It can be reduced to form partially fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexafluoroglutaric acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent to synthesize pharmaceuticals, agrochemicals, and specialty chemicals.
Drug Discovery: It is employed in the synthesis of novel compounds, including enzyme inhibitors and receptor antagonists.
Biochemistry: It is used to study the structure and function of proteins and other biomolecules.
Industrial Applications: It is utilized in the production of fluorinated polymers and surfactants.
Mechanism of Action
Hexafluoroglutaric acid acts as a strong nucleophilic reagent, reacting with electrophilic sites on molecules. This allows it to interact with various functional groups, including carbonyls, carboxylic acids, and amines. It can also modify the structure and function of proteins by reacting with electrophilic sites on these biomolecules . In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450 and receptors like the muscarinic acetylcholine receptor .
Comparison with Similar Compounds
Hexafluoroglutaric acid is unique due to its high fluorine content, which imparts distinct chemical properties such as high stability and strong nucleophilicity. Similar compounds include:
Perfluorooctanoic acid: Known for its use in the production of fluoropolymers.
Perfluorononanoic acid: Used in the synthesis of surfactants and coatings.
Perfluorodecanoic acid: Employed in the manufacture of water and oil repellents.
These compounds share similar fluorinated structures but differ in their chain lengths and specific applications.
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWGJDGLACFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059926 | |
Record name | Perfluoropentanedioic acid | |
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Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Hexafluoroglutaric acid | |
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CAS No. |
376-73-8 | |
Record name | Hexafluoroglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perfluoroglutaric acid | |
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Record name | Hexafluoroglutaric acid | |
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Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro- | |
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Record name | Perfluoropentanedioic acid | |
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Record name | Hexafluoroglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.195 | |
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Record name | PERFLUOROGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI43ZAB49W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexafluoroglutaric acid interact in the formation of supramolecular structures?
A1: this compound acts as a bridging ligand, connecting metal ions to form intricate supramolecular architectures. For instance, in the complex [Cu4(μ3-OH)2(μ2-OH)2(H2O)2(2,2′-bipyridine)4] · 2H2HFGA · 4H2O, H2HFGA links tetranuclear copper units via hydrogen bonding interactions, resulting in a three-dimensional supramolecular network []. Additionally, research has highlighted the presence of lone pair (lp)–π (F···π) interactions between fluorine atoms of H2HFGA and the π-system of aromatic rings in crystal structures, further contributing to the stability of these supramolecular assemblies [].
Q2: What is the role of this compound in the synthesis of liquid crystalline polymers?
A2: this compound serves as a key building block in the design of liquid crystalline poly(ester-amide)s []. When incorporated into polymer chains alongside monomers like 2,6-acetoxynaphthoic acid and acetoxy acetanilide, H2HFGA contributes to the formation of polymers exhibiting liquid crystalline properties. The length of the fluorinated aliphatic segment in H2HFGA influences the liquid crystal texture and thermal behavior of the resulting polymers [].
Q3: How does the fluorine substitution in this compound impact the properties of nylon copolymers?
A3: The incorporation of this compound into nylon copolymers, as opposed to its non-fluorinated counterpart glutaric acid, significantly alters their physical and thermal characteristics. Notably, the presence of fluorine atoms leads to a decrease in crystallinity, melting point, and thermal decomposition temperature compared to non-fluorinated analogs []. This effect can be attributed to the reduced intermolecular interactions between polymer chains due to the presence of bulky and electronegative fluorine atoms.
Q4: Can this compound be utilized in ionothermal synthesis, and what types of materials can be obtained?
A4: Research has demonstrated the successful utilization of this compound in ionothermal synthesis for the creation of novel inorganic-organic hybrid frameworks []. These materials, typically synthesized using ionic liquids as solvents and reactants, exhibit unique structural features. For example, reacting H2HFGA with cobalt(II) salts in the presence of 1-ethyl-3-methylimidazolium bromide and triflimide results in the formation of layered structures where anionic layers of cobalt and fluorinated carboxylates are separated by the organic cations [].
Q5: Are there any known biological effects associated with this compound or its derivatives?
A5: Studies investigating the biological activity of fluorinated compounds have shown that difluoromalonic acid diamide, a derivative of a fluorinated malonic acid, exhibits inhibitory effects on the oxidation of organic acids by the bacterium Pseudomonas aeruginosa []. While the exact mechanism of action remains unclear, this finding suggests that fluorinated dicarboxylic acids and their derivatives may possess biological activity and warrant further investigation.
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